Xanthoarnol

Description

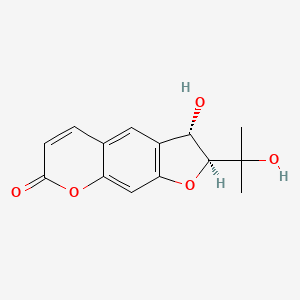

Structure

2D Structure

3D Structure

Properties

CAS No. |

849144-95-2 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(2S,3S)-3-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13-/m0/s1 |

InChI Key |

AIQSGHBQRRSBCN-STQMWFEESA-N |

Isomeric SMILES |

CC(C)([C@@H]1[C@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Xanthoarnol

Plant Families and Species Containing Xanthoarnol

This compound has been identified in a diverse range of plant species across different families. Its presence is notable in the Rutaceae, Moraceae, Apiaceae, and Asteraceae families.

Rutaceae Family Sources

The Rutaceae family, commonly known as the rue or citrus family, is a significant source of this compound. One of the key species within this family that produces this compound is:

Luvunga sarmentosa : This woody vine, found in the wet tropical biomes of Central and Southern Vietnam to Western Malesia, is a known source of this compound. kew.org The plant is utilized in traditional medicine in several Southeast Asian countries.

Other Botanical Sources

Beyond the Rutaceae family, this compound has been isolated from several other botanicals:

Dorstenia contrajerva : A member of the Moraceae family, this perennial herb is native to Southern Mexico, Central America, the Caribbean, and northern South America. wikipedia.orgkew.org It is recognized for its varied chemical composition, which includes this compound.

Saposhnikovia divaricata : Belonging to the Apiaceae (or Umbelliferae) family, this perennial plant is found in Eastern Siberia, North China, Korea, and Japan. kew.orgwikipedia.org Its roots are a source of various bioactive compounds, including this compound.

Helichrysum kraussii : This woody shrub from the Asteraceae family, native to the grasslands and woodlands of South-Central Africa, has been shown to synthesize this compound. horizonepublishing.comup.ac.za Specifically, the production of this compound as a phytoalexin was observed in cell suspension cultures of this plant. up.ac.za

Geographic and Ecological Distribution

The plants that produce this compound are distributed across various continents and thrive in a range of ecological conditions.

| Plant Species | Geographic Distribution | Ecological Habitat |

| Luvunga sarmentosa | Central & S. Vietnam to W. Malesia kew.org | Primarily grows in the wet tropical biome. kew.org |

| Dorstenia contrajerva | Southern Mexico, Central America, the Caribbean, and northern South America (including Peru) wikipedia.orgkew.org | Found in shady, moist forests and thickets, from sea level to about 1,800 meters. wikipedia.orghear.orgtheferns.infosocfindoconservation.co.id It can grow in disturbed vegetation in mangroves, savannahs, and tropical forests. wikipedia.organtropocene.it |

| Saposhnikovia divaricata | Southern Siberia to Korea and Northern China, Mongolia, and Japan kew.orgwikipedia.orgnih.gov | Inhabits grassy and stony slopes at altitudes of 400–800 meters, as well as the margins of rice paddies, roadsides, and waste places. wikipedia.orgefloras.org It demonstrates a wide ecological amplitude, occurring in environments from tree communities to steppes and fallow areas. researchgate.net |

| Helichrysum kraussii | South-Central Africa, including Angola, Zambia, Zimbabwe, Mozambique, Botswana, Malawi, Tanzania, Uganda, Lesotho, and South Africa horizonepublishing.comzimbabweflora.co.zwjstor.orgmozambiqueflora.com | Commonly found in dense stands in sandy grasslands and open woodlands, particularly on poor soils and over-grazed land. zimbabweflora.co.zwlucidcentral.org |

Role of this compound in Plant Defense Mechanisms

Plants produce a variety of secondary metabolites to defend themselves against herbivores and pathogens. Furanocoumarins, including this compound, are known to play a role in these defense systems.

Research has indicated that compounds related to this compound, such as other furanocoumarins like bergapten (B1666803) found in the Apiaceae family, are toxic to herbivorous insects. gbif.org This suggests a direct defensive role for these compounds in plants like Saposhnikovia divaricata.

More directly, the synthesis of this compound has been identified as a defense response in Helichrysum kraussii. In laboratory studies involving cell suspension cultures of this plant, this compound was produced as a phytoalexin. up.ac.za Phytoalexins are antimicrobial compounds that are synthesized by plants at the site of pathogen attack, forming a key part of the plant's induced defense system. nih.gov The production of this compound in this context strongly supports its function as a defense compound against microbial pathogens.

While the specific insecticidal or antimicrobial properties of this compound in the other aforementioned plants have not been as extensively detailed in the reviewed literature, its classification as a furanocoumarin and its demonstrated role as a phytoalexin in Helichrysum kraussii point towards its broader significance in plant chemical defense.

Biosynthesis of Xanthoarnol

General Xanthone (B1684191) Biosynthetic Pathways in Plants

The formation of the characteristic xanthone scaffold in plants, such as in the families Clusiaceae, Hypericaceae, and Gentianaceae, originates from primary metabolism, specifically linking carbohydrate metabolism to the biosynthesis of aromatic compounds. tandfonline.comscielo.org.mx The core of this process is the shikimate pathway, which then diverges into L-phenylalanine-dependent or -independent routes. tandfonline.comscielo.org.mx

The shikimate pathway is the central route for the biosynthesis of aromatic amino acids in plants and microorganisms. wikipedia.orgfrontiersin.org This pathway utilizes phosphoenolpyruvate (B93156) from glycolysis and erythrose 4-phosphate from the pentose (B10789219) phosphate (B84403) pathway to produce chorismate, a key precursor. tandfonline.comfrontiersin.org Chorismate is then converted to L-phenylalanine, which can be a direct precursor in xanthone biosynthesis. wikipedia.orgfrontiersin.org The shikimate pathway's role is to provide the necessary aromatic precursors for the subsequent formation of the xanthone skeleton. wikipedia.orgtandfonline.com

In the L-phenylalanine-dependent pathway, which is prominent in the Hypericaceae family, L-phenylalanine is first converted to trans-cinnamic acid. tandfonline.comchemrxiv.org This initial step is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). tandfonline.comchemrxiv.org Following this, a series of reactions leads to the formation of benzoyl-CoA. nih.gov This pathway ultimately contributes one of the aromatic rings of the xanthone structure. tandfonline.com

Alternatively, the L-phenylalanine-independent pathway, observed in the Gentianaceae family, bypasses L-phenylalanine. tandfonline.comchemrxiv.org In this route, a precursor from the shikimate pathway is converted to 3-hydroxybenzoic acid. wikipedia.orgtandfonline.com This intermediate is then activated to 3-hydroxybenzoyl-CoA. tandfonline.comchemrxiv.org This pathway provides a different route to one of the key aromatic building blocks for the xanthone core. tandfonline.com

Enzymatic Steps and Intermediates in Xanthoarnol Formation

The convergence of these pathways leads to the formation of a key intermediate, which then undergoes cyclization to form the xanthone core.

A crucial step in xanthone biosynthesis is the condensation of an aromatic acid CoA ester (either benzoyl-CoA or 3-hydroxybenzoyl-CoA) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone (B1666685) synthase (BPS). tandfonline.com This condensation reaction results in the formation of a central benzophenone intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. wikipedia.orgtandfonline.comscielo.org.mx This intermediate is considered the direct precursor to the xanthone skeleton. wikipedia.orgscielo.org.mxnih.gov

The final step in the formation of the core xanthone structure is a regioselective oxidative intramolecular coupling of the benzophenone intermediate. tandfonline.comscielo.org.mxchemrxiv.org This cyclization reaction is catalyzed by a cytochrome P450-dependent monooxygenase. scielo.org.mx This enzymatic reaction forms the central pyrone ring of the xanthone, leading to the formation of core structures like 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. tandfonline.comscielo.org.mxchemrxiv.org From these core structures, further modifications such as hydroxylation, methylation, and prenylation can occur to generate the vast diversity of naturally occurring xanthones, including this compound.

Data Tables

Table 1: Key Enzymes in General Xanthone Biosynthesis

| Enzyme | Abbreviation | Role in Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid in the L-phenylalanine-dependent pathway. tandfonline.comchemrxiv.org |

| Benzophenone synthase | BPS | Catalyzes the condensation of an aromatic acid CoA ester with malonyl-CoA to form a benzophenone intermediate. tandfonline.com |

| Cytochrome P450 monooxygenase | - | Catalyzes the oxidative intramolecular coupling of the benzophenone intermediate to form the xanthone core. scielo.org.mx |

Table 2: Key Intermediates in General Xanthone Biosynthesis

| Intermediate | Pathway | Function |

| Chorismate | Shikimate Pathway | Precursor to aromatic amino acids. wikipedia.org |

| L-phenylalanine | Shikimate Pathway | Starting material for the L-phenylalanine-dependent pathway. wikipedia.orgtandfonline.com |

| trans-Cinnamic acid | L-Phenylalanine-Dependent Pathway | Formed from L-phenylalanine by PAL. tandfonline.comchemrxiv.org |

| 3-Hydroxybenzoic acid | L-Phenylalanine-Independent Pathway | Key intermediate in the pathway that bypasses L-phenylalanine. wikipedia.orgtandfonline.com |

| 2,3′,4,6-Tetrahydroxybenzophenone | Convergent Point | Central benzophenone intermediate that undergoes cyclization. wikipedia.orgtandfonline.comscielo.org.mx |

| 1,3,5-Trihydroxyxanthone | Post-Cyclization | A core xanthone structure. tandfonline.comscielo.org.mxchemrxiv.org |

| 1,3,7-Trihydroxyxanthone | Post-Cyclization | Another core xanthone structure. tandfonline.comscielo.org.mxchemrxiv.org |

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is governed by a hierarchical regulatory network that controls the expression of genes encoding the necessary biosynthetic enzymes. This regulation occurs at multiple levels, from the core flavonoid pathway to the specialized prenylation step.

Transcriptional Regulation of the Flavonoid Pathway: The structural genes of the flavonoid pathway, which produce the naringenin (B18129) precursor for this compound, are primarily regulated at the transcriptional level by a conserved protein complex known as the MBW complex. nih.govmdpi.comfrontiersin.org This complex is composed of three types of transcription factors:

R2R3-MYB proteins: These proteins are often the decisive components of the complex, determining which specific genes within the flavonoid pathway are activated. frontiersin.orgfrontiersin.org Different MYB proteins can regulate distinct branches of the pathway, such as those leading to flavonols or anthocyanins. nih.govcabidigitallibrary.org

basic Helix-Loop-Helix (bHLH) proteins: These transcription factors are essential partners for the MYB proteins, often stabilizing the complex and promoting its transcriptional activity. mdpi.com

WD40-repeat (WDR) proteins: WDR proteins are thought to act as a scaffold, facilitating the interaction between the MYB and bHLH components to form a functional regulatory unit. mdpi.commdpi.com

The MBW complex binds to specific cis-regulatory elements in the promoters of target genes, such as Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI), activating their transcription and initiating the flow of metabolites through the pathway. frontiersin.orgnih.gov The activity of the MBW complex can also be modulated by other regulatory proteins, including negative regulators like R3-MYB proteins, which can interfere with the formation of the active complex, providing a mechanism for fine-tuning flavonoid production. mdpi.commdpi.com

Regulation of Prenyl Group Supply: The dimethylallyl pyrophosphate (DMAPP) moiety required for the prenylation of the flavonoid backbone is synthesized via the isoprenoid biosynthesis pathways. In plants, two independent pathways contribute to the isoprenoid precursor pool: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. annualreviews.orgresearchgate.net

MVA Pathway: This pathway is primarily responsible for producing precursors for sesquiterpenes and sterols. researchgate.net Its key rate-limiting enzyme is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). frontiersin.orgfrontiersin.org

MEP Pathway: Located in the plastids, this pathway synthesizes precursors for monoterpenes, diterpenes, and carotenoids. researchgate.net The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a key regulatory point.

While there is some exchange of intermediates between the two pathways, the regulation of each is distinct and involves feedback mechanisms and transcriptional control responsive to developmental and environmental signals. frontiersin.orgscite.ai The expression of genes in both pathways is influenced by various transcription factors that respond to hormones, light, and stress, ensuring that the supply of DMAPP is matched to the cell's metabolic demands. researchgate.net

Regulation of Prenyltransferase Activity: The final and defining step in this compound biosynthesis is the attachment of the DMAPP group to the naringenin chalcone, a reaction catalyzed by a flavonoid prenyltransferase (PT). These enzymes are key to the diversity of prenylated flavonoids. frontiersin.org The genes encoding these PTs are also subject to transcriptional regulation. Their expression can be tissue-specific or induced by environmental triggers, such as pathogen attack, consistent with the defensive roles of many prenylated flavonoids. nih.gov The localization of flavonoid PTs to chloroplasts suggests a coordination of prenylation with processes occurring within this organelle. nih.gov

Comparative Biosynthesis Across Plant Species

While the fundamental steps of flavonoid and isoprenoid biosynthesis are highly conserved across the plant kingdom, the production of specialized metabolites like this compound is often restricted to certain plant lineages and exhibits significant species-specific variations.

The biosynthesis of prenylated flavonoids is particularly prominent in the Leguminosae (legume) family, though related compounds are found in other families like Moraceae and Cannabaceae (which includes Humulus lupulus, or hops). nih.gov Differences in the biosynthetic pathways across species can arise from variations in the expression of regulatory genes or from the evolution of enzymes with novel functions or substrate specificities. mdpi.com

Enzyme Specificity and Pathway Branching: The structural diversity of flavonoids across different plants is largely determined by the complement of modifying enzymes each species possesses. For example, the key enzymes F3'H (Flavonoid 3'-hydroxylase) and F3'5'H (Flavonoid 3',5'-hydroxylase) determine the hydroxylation pattern of the flavonoid B-ring, creating different precursors for subsequent reactions. nih.gov

Similarly, the diversity of prenylated flavonoids is generated by species-specific prenyltransferases. Different plant species have evolved PTs that can:

Recognize different flavonoid substrates (e.g., chalcones, flavanones, isoflavones). frontiersin.org

Attach the prenyl group at different positions on the flavonoid skeleton.

Utilize different prenyl donors (e.g., DMAPP, geranyl pyrophosphate).

For instance, studies on white lupin (Lupinus albus) have identified prenyltransferases like LaPT2, which shows strong activity with flavonols such as kaempferol (B1673270) and quercetin. nih.gov In contrast, other species may have PTs specific for the chalcone precursors of this compound.

Regulatory Network Variations: The regulation of the flavonoid pathway via the MBW complex is a conserved feature, but its specific components and targets can differ between species, even between monocots and dicots. mdpi.com This leads to variations in the types and quantities of flavonoids produced. For example, the specific R2R3-MYB transcription factors that activate the pathway often differ, leading to species-specific patterns of flavonoid accumulation. frontiersin.orgresearchgate.net In woodland strawberry, different MYB proteins are expressed at specific stages of fruit development, aligning with the accumulation of different classes of flavonoids. frontiersin.org Such comparative differences in regulatory networks would directly impact whether a plant has the capacity to synthesize the necessary precursors for this compound production.

The table below provides a comparative overview of key elements in the biosynthesis of prenylated flavonoids in representative plant groups.

| Feature | Leguminosae (e.g., Lupinus albus) | Cannabaceae (e.g., Humulus lupulus) |

| Key Precursor Pathway | Flavonoid & Isoflavonoid Biosynthesis | Flavonoid (Chalcone) Biosynthesis |

| Regulatory Complex | Conserved MBW complex (MYB-bHLH-WDR) | Conserved MBW complex (MYB-bHLH-WDR) |

| Prenyl Group Donor | DMAPP (from MVA/MEP pathways) | DMAPP (from MVA/MEP pathways) |

| Key Prenylating Enzyme | Flavonoid Prenyltransferases (e.g., LaPT2) | Chalcone-specific Prenyltransferases (e.g., HlPT1) |

| Typical End Products | Prenylated isoflavones and flavonols | Prenylated chalcones (e.g., Xanthohumol) and flavanones |

Advanced Extraction and Isolation Methodologies for Xanthoarnol

Green Extraction Techniques

Green extraction is centered on developing processes that reduce energy consumption, utilize alternative and safer solvents, and produce high-quality, safe extracts. sci-hub.seresearchgate.net These innovative methods are positioned to replace conventional techniques, which are often criticized for their environmental impact and potential to degrade thermolabile compounds. mdpi.comphcogrev.com

Supercritical Fluid Extraction (SFE) is a premier green technology that uses a fluid at a temperature and pressure above its critical point as the extraction solvent. ajgreenchem.com Supercritical fluids possess unique properties, combining the high diffusivity and low viscosity of a gas with the density and solvating power of a liquid, which facilitates efficient penetration into the sample matrix. scielo.br

Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical point (31.1 °C, 73.8 bar), non-toxicity, non-flammability, and low cost. ajgreenchem.commdpi.com The selectivity of SFE can be finely tuned by adjusting pressure and temperature. scielo.br The addition of a small amount of a polar co-solvent, or modifier, such as ethanol (B145695), can enhance the extraction of more polar compounds. researchgate.netresearchgate.net This technique is particularly advantageous for extracting thermally sensitive compounds as it can operate at low temperatures. mdpi.com While SFE has been optimized for various compounds like xanthohumol (B1683332) from hops and other polyphenols, its direct application for Xanthoarnol specifically is an area with potential for future research. researchgate.net The principles of SFE make it a highly suitable candidate for the selective extraction of furanocoumarins like this compound from natural sources. mdpi.com

Table 1: General Operating Parameters for Supercritical Fluid Extraction (SFE)

| Parameter | Typical Range | Purpose & Effect on Extraction |

|---|---|---|

| Pressure | 80 - 400 bar | Primarily affects solvent density and solvating power; higher pressure generally increases yield. scielo.br |

| Temperature | 35 - 80 °C | Influences both solvent density and analyte vapor pressure; effect on yield depends on the compound. ajgreenchem.com |

| CO₂ Flow Rate | 1 - 5 kg/h (Pilot Scale) | Affects the mass transfer rate and residence time. scielo.br |

| Co-solvent | Ethanol, Methanol | Increases the polarity of the supercritical fluid to enhance the extraction of polar analytes. researchgate.net |

| Co-solvent % | 2 - 20% (v/v) | A higher percentage increases solvent power for polar compounds but may reduce selectivity. rsc.org |

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. scientificelectronicarchives.org The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of cell walls and enhancing the penetration of the solvent into the plant matrix. researchgate.net This process accelerates mass transfer and significantly reduces extraction time and solvent consumption compared to conventional methods like maceration. scientificelectronicarchives.orgresearchgate.net

The efficiency of UAE is influenced by several factors, including the frequency and power of the ultrasound, extraction time, temperature, and the choice of solvent. researchgate.netmdpi.com Ethanol and its aqueous solutions are commonly used as they are considered safe, food-grade solvents. researchgate.netcrea.gov.it UAE has proven effective for extracting a wide range of phenolic compounds and flavonoids from various plant materials. researchgate.netmdpi.com The application of ultrasound can enhance the recovery of compounds from plant sources where this compound is found.

Table 2: Key Parameters for Ultrasound-Assisted Extraction (UAE)

| Parameter | Typical Range | Significance in Extraction |

|---|---|---|

| Frequency | 20 - 100 kHz | Lower frequencies produce more intense cavitation effects. |

| Power | 100 - 500 W | Higher power increases extraction efficiency but can cause degradation if excessive. researchgate.net |

| Temperature | 25 - 60 °C | Higher temperatures improve solubility and diffusion, but must be controlled to protect thermolabile compounds. researchgate.net |

| Extraction Time | 10 - 60 min | UAE significantly shortens the time needed to reach maximum yield compared to conventional methods. scientificelectronicarchives.org |

| Solvent | Ethanol, Methanol, Water, Aqueous Mixtures | The choice of solvent depends on the polarity of the target compound. mdpi.com |

Microwave-Assisted Extraction (MAE) is an advanced technique that employs microwave energy to heat the solvent and the sample matrix, thereby partitioning analytes from the source material into the solvent. phcogrev.com Unlike conventional heating where heat is transferred from the outside in, microwaves heat the entire sample volume simultaneously through ionic conduction and dipole rotation. researchgate.net This rapid, targeted heating creates a localized pressure buildup within the plant cells, leading to cell wall rupture and the enhanced release of intracellular contents into the surrounding solvent. researchgate.netscielo.br

Key advantages of MAE include a dramatic reduction in extraction time, lower solvent usage, and often higher extraction yields compared to traditional methods like Soxhlet extraction. phcogrev.comscielo.br Parameters such as microwave power, extraction time, temperature, and solvent properties are critical for optimizing the process. researchgate.netnih.gov The technique has been successfully used to extract xanthones and other phenolic compounds from various plant sources, suggesting its applicability for this compound. nih.govresearchgate.net

Table 3: Influential Parameters in Microwave-Assisted Extraction (MAE)

| Parameter | Typical Range | Role in Extraction Process |

|---|---|---|

| Microwave Power | 200 - 1000 W | Directly influences the heating rate and extraction efficiency. crea.gov.it |

| Extraction Time | 5 - 30 min | MAE is known for its short extraction times; prolonged exposure can lead to degradation. scielo.br |

| Temperature | 50 - 150 °C | Higher temperatures increase extraction rates but must be controlled to prevent analyte degradation. nih.gov |

| Solvent Choice | Polar solvents (e.g., Ethanol, Methanol) | Solvents with a high dielectric constant are more efficient at absorbing microwave energy. phcogrev.com |

| Solid-to-Liquid Ratio | 1:10 - 1:50 (g/mL) | Affects the absorption of microwave energy and the dissolution of the target compound. scielo.br |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures, keeping the solvent in its liquid state far above its atmospheric boiling point. mdpi.comresearchgate.net These conditions decrease the viscosity and surface tension of the solvent while increasing its solvating power and the solubility of the analytes. mdpi.com This results in faster and more efficient extractions with reduced solvent volumes compared to methods performed at atmospheric pressure. mdpi.com

A wide range of solvents can be used, from non-polar to polar, including water, which under pressurized and hot conditions (subcritical water), can extract medium-polarity compounds. researchgate.net The technique is automated, providing high reproducibility and less labor-intensive operation. researchgate.net PLE is highly effective for extracting organic compounds from solid and semi-solid samples and has been widely applied to various phytochemicals, making it a strong candidate for this compound extraction. mdpi.comcsic.es

Table 4: Operating Conditions for Pressurized Liquid Extraction (PLE)

| Parameter | Typical Range | Impact on Extraction |

|---|---|---|

| Temperature | 50 - 200 °C | Significantly increases extraction efficiency, but must be below the analyte's degradation point. mdpi.com |

| Pressure | 40 - 200 bar | Used to maintain the solvent in a liquid state above its boiling point; has a minor effect on efficiency compared to temperature. mdpi.com |

| Solvent | Ethanol, Water, Ethyl Acetate (B1210297), Hexane | Chosen based on the polarity of the target compound; green solvents are preferred. researchgate.net |

| Static Time | 5 - 30 min | The period during which the heated, pressurized solvent is held in contact with the sample. mdpi.com |

| Extraction Cycles | 1 - 5 | Multiple cycles can be used to ensure exhaustive extraction of the analytes. mdpi.com |

Enzyme-Assisted Extraction (EAE) is a green and specific extraction method that utilizes enzymes to break down the structural components of plant cell walls, such as cellulose, hemicellulose, and pectin. researchgate.net The enzymatic hydrolysis of these complex polysaccharides facilitates the release of intracellular bioactive compounds into the extraction solvent. researchgate.net This technique can be performed under mild conditions of temperature and pH, which helps to preserve the integrity of thermolabile and pH-sensitive compounds. scielo.br

Commonly used enzymes include cellulases, pectinases, and xylanases. researchgate.net EAE can lead to higher extraction yields and can be combined with other techniques like UAE to further enhance efficiency. mdpi.com It is considered an environmentally friendly method as it reduces the need for harsh organic solvents. researchgate.net The method's ability to selectively dismantle the plant matrix makes it a promising approach for improving the recovery of compounds like this compound. scielo.br

Table 5: Conditions for Enzyme-Assisted Extraction (EAE)

| Parameter | Typical Range | Function in Extraction |

|---|---|---|

| Enzyme Type | Cellulase, Pectinase, Hemicellulase | Selected based on the composition of the plant cell wall. researchgate.net |

| Enzyme Conc. | 0.5 - 5% (w/w) | Higher concentrations can increase yield, but cost is a factor. scielo.br |

| Temperature | 40 - 60 °C | Must be optimized for the specific enzyme's activity and stability. mdpi.com |

| pH | 4.0 - 6.5 | Must be maintained at the optimal level for enzyme activity. mdpi.com |

| Incubation Time | 1 - 24 hours | The duration required for the enzymes to effectively hydrolyze the cell wall components. scielo.br |

Chromatographic Purification Strategies

Following initial extraction, the resulting crude extract contains a mixture of various compounds. The isolation and purification of this compound to a high degree of purity necessitate the use of chromatographic techniques. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

For furanocoumarins like this compound, silica (B1680970) gel column chromatography is a widely reported and effective method for purification. scirp.orgconicet.gov.ar In this technique, a glass column is packed with silica gel (the stationary phase), and the crude extract is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their polarity, with less polar compounds eluting faster than more polar compounds.

Research has shown the successful purification of extracts containing this compound using silica gel column chromatography with a mobile phase consisting of a hexane-ethyl acetate mixture. scirp.org The ratio of these solvents is often varied in a gradient to effectively separate compounds with different polarities. In addition to column chromatography, preparative Thin-Layer Chromatography (TLC) can also be employed for the purification of smaller quantities of the compound. nih.gov High-Performance Liquid Chromatography (HPLC) is typically used for the final purity analysis of the isolated compound. nih.gov

Table 6: Reported Chromatographic Systems for Purifying this compound-Containing Extracts

| Technique | Stationary Phase | Mobile Phase System | Source |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (7:3) | scirp.org |

| Column Chromatography | Silica Gel | Petroleum Ether-Ethyl Acetate-Methanol-Water (0.8:0.8:1:0.6, v/v) | nih.gov |

| Preparative TLC | Silica Gel | n-hexane/EtOAc (3:1) | nih.gov |

| Preparative TLC | Silica Gel | CHCl₃/EtOAc (30:1) | nih.gov |

Membrane-Based Purification Techniques

Membrane-based purification is an emerging technology for the fractionation and concentration of bioactive compounds from natural extracts. mdpi.comnih.gov This technology uses semi-permeable membranes with specific pore sizes to separate molecules based on size, shape, and molecular weight. mdpi.com Techniques like ultrafiltration (UF) and nanofiltration (NF) are particularly relevant. mdpi.com

While specific studies on the application of membrane filtration for this compound purification are limited, the general principles are applicable. An initial microfiltration step can remove suspended particles and microorganisms from the crude extract. Subsequently, ultrafiltration (pores 2-100 nm) could be used to separate this compound from larger molecules like proteins and polysaccharides. mdpi.com Nanofiltration (pores < 2 nm) could further concentrate the this compound-rich fraction by allowing solvents and smaller inorganic salts to pass through while retaining the target compound. mdpi.com This method is energy-efficient, does not require chemical reagents, and can be easily scaled up. mdpi.com The modular nature of membrane systems provides flexibility for processing, making it a promising alternative to traditional methods for the initial stages of purification. mdpi.comnih.gov

Adsorption-Desorption Procedures

Adsorption-desorption using macroporous resins is an effective method for enriching and purifying target compounds from dilute extracts. frontiersin.org These synthetic polymeric adsorbents have a porous structure and a large surface area, allowing them to adsorb molecules from a solution onto their surface. frontiersin.org The adsorbed compounds can then be recovered by washing the resin with an appropriate desorption solvent. bibliotekanauki.pl

This technique is widely used for purifying flavonoids, isoflavones, and other polyphenols from plant extracts. mdpi.compan.olsztyn.pl Resins like Amberlite® XAD series (e.g., XAD-7HP, XAD16) and Diaion® series are commonly screened to find the one with the best adsorption and desorption characteristics for the target compound. bibliotekanauki.plmdpi.com The process involves optimizing parameters such as the pH of the sample solution, adsorption time, and the type and concentration of the eluting solvent (often an ethanol-water mixture). frontiersin.orgbibliotekanauki.pl For example, in the purification of isoflavones from soybean extract, D101 resin was found to be most suitable, with dynamic desorption carried out using 70% (v/v) ethanol. bibliotekanauki.pl Given this compound's phenolic structure, this method holds significant potential for its large-scale enrichment from crude plant extracts prior to final chromatographic purification. pan.olsztyn.pl The process can significantly increase the concentration of the target compound, with one study reporting an 8.70-fold increase in total isoflavone (B191592) content. bibliotekanauki.pl

Optimization of Extraction Parameters

Solvent: The choice of solvent is arguably the most important factor. boku.ac.at Ethanol and its aqueous solutions are commonly used for extracting chalcones and coumarins. nih.goviscientific.org For instance, 70% ethanol was used for the maceration of Angelica keiskei leaves. iscientific.org The polarity of the solvent must be matched to that of this compound to ensure high solubility and extraction efficiency.

Temperature: Increasing the extraction temperature generally enhances extraction efficiency by reducing solvent viscosity and increasing the solubility and diffusion rate of the analyte. thermofisher.comanalis.com.my However, excessively high temperatures can lead to the degradation of thermolabile compounds. analis.com.my Studies on other natural products show that an optimal temperature, often between 60-80°C for conventional extractions, can maximize yield. mdpi.com

Time: The duration of the extraction must be sufficient to allow for the complete diffusion of the target compound from the plant matrix into the solvent. researchgate.net Optimization studies often test various extraction times, for example, from 30 to 90 minutes or even over multiple hours for maceration processes. researchgate.netiscientific.orgmdpi.com

Sample-to-Solvent Ratio: This ratio affects the concentration gradient between the plant material and the solvent, which drives the extraction process. A higher solvent volume can lead to a more complete extraction but may also result in a more dilute extract that requires more energy to concentrate. researchgate.net

Response Surface Methodology (RSM) is a statistical technique often used to optimize these parameters simultaneously to find the ideal conditions for maximum yield. researchgate.net

Table 3: Key Parameters for Optimizing this compound Extraction

| Parameter | Influence on Extraction | General Trend/Consideration | Reference |

|---|---|---|---|

| Solvent Type & Concentration | Determines the solubility of this compound. | Ethanol or ethanol/water mixtures are effective for chalcones. | nih.gov, iscientific.org |

| Temperature | Affects solvent properties and analyte diffusion. | Increased temperature generally improves yield up to an optimum point. | thermofisher.com, mdpi.com, analis.com.my |

| Extraction Time | Affects the completeness of the extraction. | Longer times increase yield until equilibrium is reached. | researchgate.net |

| Sample-to-Solvent Ratio | Influences the concentration gradient. | Must be optimized to balance extraction efficiency and extract concentration. | researchgate.net |

Spectroscopic and Spectrometric Characterization of Xanthoarnol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the assembly of the molecular skeleton. nih.gov

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of proton signals offer a wealth of structural information. For a chalcone (B49325) like Xanthoarnol, the ¹H NMR spectrum would be expected to show distinct signals for aromatic protons, olefinic protons of the α,β-unsaturated ketone system, and any substituent protons (e.g., methoxy (B1213986) or hydroxyl groups). The integration of these signals corresponds to the relative number of protons in each environment.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 7.0 - 7.5 | d | 15.0 - 16.0 |

| H-β | 7.5 - 8.0 | d | 15.0 - 16.0 |

| Aromatic-H | 6.5 - 8.0 | m | - |

| Methoxy-H | ~3.8 | s | - |

| Hydroxyl-H | Variable | br s | - |

Note: This table is illustrative and based on typical values for chalcone structures. Actual values for this compound may vary.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. For instance, carbonyl carbons of chalcones typically resonate at a significantly downfield chemical shift (around 190 ppm).

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed literature. A representative table of expected chemical shift ranges for the carbon atoms in a chalcone structure is provided.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C-α | 120 - 130 |

| C-β | 140 - 150 |

| Aromatic C | 110 - 160 |

| Methoxy C | 55 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. whitman.edu It also provides structural information through the analysis of fragmentation patterns. whitman.edu In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). whitman.edu

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) that corresponds to its molecular weight. The fragmentation of the molecular ion would likely occur at the weaker bonds, leading to characteristic fragment ions. Chalcones often undergo cleavage at the C-C bonds adjacent to the carbonyl group and retro-Diels-Alder reactions in the A and B rings.

A specific mass spectrum for this compound is not available in the public domain. The following table illustrates a plausible fragmentation pattern for a generic chalcone structure.

Plausible Mass Spectrometry Fragmentation for a Chalcone

| m/z Value | Interpretation |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - H₂O]⁺ | Loss of a water molecule |

| [M - CO]⁺ | Loss of carbon monoxide |

| Fragments of A and B rings | Resulting from cleavage of the chalcone backbone |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz Different types of bonds (e.g., C=O, O-H, C-H, C=C) vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. vscht.cz

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the α,β-unsaturated ketone, aromatic C=C bonds, and C-H bonds.

While a published IR spectrum for this compound was not found, the expected characteristic absorption bands are listed in the table below based on its chemical structure.

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3600 - 3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (α,β-unsaturated ketone) | 1685 - 1665 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (phenol) | 1260 - 1180 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu It is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. msu.edu The extensive conjugated system of double bonds in chalcones, including the aromatic rings and the α,β-unsaturated ketone, acts as a strong chromophore.

The UV-Vis spectrum of this compound is expected to exhibit two major absorption bands. Band I, typically in the range of 340-400 nm, is associated with the cinnamoyl system (B-ring and the α,β-unsaturated ketone). Band II, usually found between 220-280 nm, corresponds to the benzoyl system (A-ring). The exact position of the absorption maxima (λmax) is influenced by the substitution pattern on the aromatic rings.

Specific λmax values for this compound are not reported in the available literature. The table below presents the typical absorption ranges for chalcones.

Typical UV-Vis Absorption Maxima for Chalcones

| Band | Wavelength Range (nm) | Associated Chromophore |

| Band I | 340 - 400 | Cinnamoyl system |

| Band II | 220 - 280 | Benzoyl system |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For a chiral molecule, X-ray crystallography can unambiguously establish the absolute configuration (R or S) of each stereocenter. While this compound itself is not chiral, derivatives of it could be. Furthermore, understanding the crystal packing and intermolecular interactions can provide insights into its physical properties.

A search of the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, no experimental data on its crystal structure or absolute stereochemistry of any of its potential chiral derivatives is currently available. The ability to grow a suitable single crystal is often a limiting factor in this type of analysis. libretexts.org

Structure Activity Relationship Sar Studies of Xanthoarnol and Its Analogues

Identification of Key Structural Moieties Influencing Biological Activity

The biological activity of xanthone (B1684191) derivatives is intrinsically linked to their core structure and the nature and position of various substituents. core.ac.uk The fundamental scaffold is the dibenzo-γ-pyrone nucleus, whose biological effects are modulated by functional groups. mdpi.com SAR studies consistently indicate that specific positions on the xanthone ring, namely C-1, C-3, C-6, and C-8, are key for influencing biological outcomes. mdpi.com

The presence of hydroxyl (-OH) and prenyl groups are particularly significant. mdpi.com For instance, in a study on the antibacterial activity of prenylated xanthones from Garcinia mangostana, the combination of hydroxyl groups at C-3 and C-6, along with a prenyl side chain at C-2, was found to be essential for high potency against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The number of hydroxyl groups does not show a linear relationship with activity; their specific placement is more critical, suggesting that they are involved in precise interactions with biological targets. nih.gov

Prenylation, the addition of prenyl or other isoprenoid groups, is another critical determinant of activity. Prenylated xanthones, such as those found in Garcinia mangostana, often exhibit enhanced biological profiles, including antibacterial and antitumor effects. core.ac.ukmdpi.comnih.gov The position of the prenyl group can significantly alter efficacy. mdpi.com In the case of Xanthoarnol, a C-prenylated coumarin (B35378) derivative, this moiety is crucial for its documented antibacterial activity against Enterococcus faecalis. mdpi.com

Furthermore, the fusion of additional rings, such as furan (B31954) or pyran, to the xanthone scaffold contributes to the spectrum of biological activity. mdpi.com These heterocyclic rings can alter the molecule's shape, electronic properties, and potential for hydrogen bonding, thereby modifying its interaction with target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that drive potency.

Several QSAR studies have been conducted on xanthone derivatives to elucidate the key descriptors for their biological effects, such as anticancer and antimalarial activities. nih.govsemanticscholar.org In one study analyzing the cytotoxic activity of xanthone derivatives against WiDR cancer cells, the most significant descriptors were found to be the net atomic charges at specific carbon atoms (qC1, qC2, and qC3), the dipole moment (μ), and the partition coefficient (logP). nih.gov Another study on prenylated xanthones as antimalarial agents identified the atomic charges on oxygen and carbon atoms within the xanthone scaffold as critical for activity. semanticscholar.org

The table below summarizes representative QSAR equations developed for xanthone derivatives, highlighting the physicochemical properties that govern their activity.

| Activity | QSAR Equation | Statistical Parameters | Reference |

| Cytotoxicity (WiDR cells) | log 1/IC₅₀ = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 μ + 0.540 logP - 9.115 | n=10, r=0.976, Q²=0.651, F=15.920 | nih.gov |

| Antimalarial (3D7 strain) | Log pIC₅₀ = 2.997 - 29.256(qO8) - 138.234(qC9) - 6.882(qC12) - 107.836(qC14) + 48.764(qO15) | Not specified in source, but used to design new compounds. | semanticscholar.org |

Where 'n' is the number of compounds, 'r' is the correlation coefficient, 'Q²' is the cross-validated correlation coefficient, and 'F' is the F-test value.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between the 3D properties of a molecule and its biological activity. researchgate.netnih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. researchgate.netfrontiersin.org CoMFA calculates steric and electrostatic fields, while CoMSIA also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. researchgate.net The results are visualized as 3D contour maps, which show regions where modifying a particular property would likely increase or decrease biological activity. frontiersin.org

Several 3D-QSAR studies have been performed on xanthone derivatives for activities such as α-glucosidase inhibition and anticancer effects. researchgate.netnih.gov In a study on xanthone analogues as α-glucosidase inhibitors, a robust CoMSIA model was developed that yielded high predictive power (q² = 0.713, r² = 0.967). nih.gov The contour maps from this model provided detailed insights into the structural requirements for potent inhibition. nih.gov Similarly, a CoMFA and CoMSIA study on xanthone derivatives against an oral cancer cell line produced statistically significant models that were used to guide the design of more effective anticancer agents. researchgate.net

The table below presents statistical data from 3D-QSAR studies on xanthone derivatives.

| Study Subject | Model | q² | r² | Key Fields Identified | Reference |

| Xanthones as α-glucosidase inhibitors | CoMSIA | 0.713 | 0.967 | Steric, Hydrophobic, H-bond Acceptor | nih.gov |

| Xanthones vs. Oral Cancer (KB) cell line | CoMFA | 0.691 | 0.998 | Steric, Electrostatic | researchgate.net |

| Xanthones vs. Oral Cancer (KB) cell line | CoMSIA | 0.600 | 0.988 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor | researchgate.net |

Where 'q²' is the leave-one-out cross-validated correlation coefficient and 'r²' is the non-cross-validated correlation coefficient.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in elucidating the binding mode, identifying key interactions (like hydrogen bonds and hydrophobic interactions) with amino acid residues in the active site, and predicting binding affinity. nih.govnih.gov

Docking studies on xanthone derivatives have been performed against a variety of protein targets. For α-glucosidase inhibitors, docking was used to determine the bioactive conformation of the xanthone ligands, which was then used for subsequent 3D-QSAR analysis. nih.gov In a study of xanthones as anticancer agents, docking simulations suggested that a potent derivative acts by inhibiting multiple cancer-related proteins, including telomerase, COX-2, and cyclin-dependent kinase-2 (CDK2). nih.gov Another study investigated xanthone-amino acid conjugates, with docking results showing strong binding scores for antimicrobial and anti-inflammatory targets. nih.gov

A network pharmacology and molecular docking investigation for Polycystic Ovary Syndrome included this compound as a key phytoconstituent. The results showed that this compound exhibited good binding affinities with relevant protein targets, suggesting its potential therapeutic role. niscpr.res.in

| Compound Class / Specific Compound | Protein Target(s) | Key Findings from Docking Analysis | Reference |

| Xanthone Derivatives | α-Glucosidase | Determined bioactive conformations for 3D-QSAR; identified key interactions within the enzyme's active site. | nih.gov |

| Xanthone Compound 5 | Telomerase, COX-2, CDK2 | Showed binding interactions with multiple receptors involved in cancer pathology. | nih.gov |

| Xanthone-Amino Acid Conjugates | Antimicrobial & Anti-inflammatory targets | Compounds with tryptophan, tyrosine, and phenylalanine showed the highest docking scores, correlating with their biological activity. | nih.gov |

| Prenylated Xanthones | Ketohexokinase C (KHK-C) | Identified analogues of α-mangostin with superior docking scores and binding energies compared to the parent compound. | mdpi.com |

| This compound | Various PCOS-related targets (e.g., PI3K, Akt) | Exhibited good binding affinities, suggesting a potential mechanism of action against Polycystic Ovary Syndrome. | niscpr.res.in |

Impact of Substitutions and Derivatizations on Biological Potency and Selectivity

The potency and selectivity of xanthone analogues are highly dependent on the pattern of substitution and derivatization on the core scaffold. SAR studies have established several key principles:

Hydroxylation: The position of hydroxyl groups is more critical than their quantity. nih.gov For example, studies on xanthone derivatives as cholinesterase inhibitors revealed that the placement of -OH groups significantly modulates inhibitory activity. researchgate.net

Prenylation: The addition of prenyl groups often enhances biological activity. The 1,3,6,7-tetraoxygenated xanthone skeleton with prenyl groups is particularly effective against MRSA. nih.gov The position of the prenyl group is also crucial; for instance, α-mangostin's anticancer activity is attributed in part to its specific prenylation pattern. mdpi.comrsc.org

Alkoxylation: Replacing a hydroxyl group with an alkoxy group (e.g., methoxy (B1213986), allyloxy, prenyloxy) can have a profound impact on activity. In a series of cholinesterase inhibitors, substituting the C-3 hydroxyl with a prenyloxy or methoxy group increased activity significantly. researchgate.net

Halogenation: The introduction of halogen atoms can modify the electronic properties and lipophilicity of the molecule, sometimes leading to increased activity, although this is not always the case. mdpi.com

Conjugation: Derivatization by conjugating the xanthone scaffold with other molecules, such as amino acids, can enhance biological effects. Xanthones conjugated with aromatic amino acids like tryptophan and tyrosine showed excellent antimicrobial and anti-inflammatory activities, likely due to the increased hydrophobicity and aromaticity of the resulting molecules. nih.gov

The biological activity of coumarins, which share a structural relationship with this compound, is also heavily influenced by their substitution patterns, further underscoring the importance of specific chemical modifications in modulating pharmacological effects. nih.gov

Chemical Synthesis and Semisynthesis of Xanthoarnol and Its Derivatives

Total Synthesis Approaches

The first total synthesis of Xanthoarnol was a significant achievement in organic chemistry, accomplished through a concise and efficient one-step process. This biomimetic approach mimics a plausible biosynthetic pathway.

A key strategy involves the reaction of a Grignard reagent, derived from an acetoxy iodocoumarin, with an epoxy aldehyde. Specifically, the Grignard reagent of 7-acetoxy-6-iodocoumarin is added to the optically pure epoxy aldehyde, (S)-2-methyl-2-(oxiran-2-yl)propanal. This reaction yields both this compound and its diastereomer, smyrindiol.

This synthetic route is notable for its efficiency, directly assembling the core structure of this compound in a single step. The reaction proceeds through a nucleophilic addition of the organometallic coumarin (B35378) derivative to the aldehyde, followed by intramolecular cyclization to form the dihydrobenzofuran ring system.

Semisynthesis from Natural Precursors

Currently, there is a lack of specific documented methods for the semisynthesis of this compound from closely related natural precursors. While the total synthesis utilizes commercially available starting materials, a true semisynthetic route, which would involve the chemical modification of a structurally similar natural product, has not been extensively explored in the available scientific literature. The development of such a route could offer a more direct and potentially more sustainable method for producing this compound, provided a suitable and abundant natural precursor can be identified.

Synthesis of this compound Analogues and Derivatives

The synthetic methodology developed for the total synthesis of this compound has also been applied to create a range of analogues and derivatives. By varying the structure of the coumarin-derived Grignard reagent or the epoxy aldehyde, chemists can introduce different substituents and stereochemistries into the final molecule.

For instance, the same synthetic approach has been used to synthesize other naturally occurring 2,3-dihydro-3-hydroxy-2-hydroxyalkylbenzofurans, such as vaginidiol (B600773) and vaginol. This demonstrates the versatility of the synthetic route for accessing a family of structurally related natural products.

The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying the this compound scaffold, researchers can probe the chemical space around this natural product and potentially develop new compounds with enhanced or novel properties.

Below is a table summarizing some of the key compounds synthesized alongside this compound using this methodology:

| Compound | Starting Materials | Key Reaction Type |

| This compound | 7-Acetoxy-6-iodocoumarin, (S)-2-methyl-2-(oxiran-2-yl)propanal | Grignard Reaction |

| Smyrindiol | 7-Acetoxy-6-iodocoumarin, (S)-2-methyl-2-(oxiran-2-yl)propanal | Grignard Reaction |

| Vaginidiol | Acetoxy iodocoumarin derivative, (S)-2-methyl-2-(oxiran-2-yl)propanal | Grignard Reaction |

| Vaginol | Acetoxy iodocoumarin derivative, (S)-2-methyl-2-(oxiran-2-yl)propanal | Grignard Reaction |

Development of Novel Synthetic Routes

The one-step synthesis of this compound represents a significant advancement and can be considered a novel synthetic route in itself, particularly at the time of its development. This approach streamlined the construction of a complex molecular architecture that would otherwise require a multi-step sequence.

Key features of this novel route include:

Conciseness: The ability to form multiple bonds and stereocenters in a single operation.

Biomimetic: The reaction pathway is inspired by a plausible biosynthetic route, suggesting a degree of "naturalness" to the chemical transformation.

Versatility: The method is applicable to the synthesis of a range of related natural products.

While this one-step synthesis is highly efficient, the field of organic synthesis is constantly evolving. Future research may focus on developing alternative or improved synthetic routes to this compound and its derivatives. Potential areas for exploration could include:

Catalytic Asymmetric Methods: The development of catalytic enantioselective methods could provide an alternative to the use of chiral starting materials.

Flow Chemistry: The use of continuous flow technologies could enable a more scalable and automated synthesis.

Chemoenzymatic Synthesis: The integration of enzymatic transformations could offer highly selective and environmentally friendly synthetic steps.

Further research into these and other modern synthetic methodologies will undoubtedly lead to new and even more efficient ways to access the fascinating chemical structure of this compound.

Biological Activities and Mechanistic Pathways of Xanthoarnol in Vitro and Preclinical Models

Antioxidant Activity and Associated Mechanisms

Direct and specific studies detailing the antioxidant activity and mechanisms of purified Xanthoarnol are limited in the currently available scientific literature. However, its chemical structure as a phenolic compound suggests inherent antioxidant potential. Phenolic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals.

This compound is a constituent of plants like Aegle marmelos, extracts of which have demonstrated antioxidant properties. Computational (in silico) studies have shown that this compound exhibits a good binding affinity with various proteins, which may be indicative of its potential to interact with and modulate biological pathways related to oxidative stress. Further experimental (in vitro and in vivo) research is necessary to fully elucidate the specific antioxidant mechanisms of this compound, such as its capacity for radical scavenging and its effects on antioxidant enzyme systems.

Anti-inflammatory Effects and Cellular Pathways

The anti-inflammatory properties of this compound have not been extensively investigated through direct experimental studies. Much of the current understanding is inferred from the traditional uses of plants containing this compound. For instance, this compound is found in Aegle marmelos and Saposhnikovia divaricata, plants that have been used in traditional medicine to treat conditions with an inflammatory component.

The potential mechanisms by which this compound might exert anti-inflammatory effects could be related to the modulation of key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the inhibition of pro-inflammatory cytokines. However, without dedicated studies on the isolated compound, its specific cellular targets and pathway interactions remain speculative.

Anticancer Potential and Molecular Mechanisms

The anticancer potential of this compound is an emerging area of interest, though comprehensive studies are sparse. Its classification as a coumarin (B35378) is significant, as many compounds in this family are known to possess cytotoxic and antitumor properties.

There is currently a lack of specific research data from preclinical models detailing the effects of this compound on cell cycle progression in cancer cells. The modulation of the cell cycle is a key mechanism for many anticancer compounds, often leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents cancer cell proliferation. Future research is needed to determine if this compound has such effects.

Direct evidence from in vitro or preclinical studies demonstrating that this compound induces apoptosis (programmed cell death) in cancer cells is not available in the current body of scientific literature. Apoptosis induction is a critical mechanism for effective anticancer agents, involving pathways such as the activation of caspases and regulation of the Bcl-2 family of proteins. While some related coumarin compounds have been shown to induce apoptosis, these findings cannot be directly attributed to this compound without specific investigation.

Information regarding the direct anti-proliferative effects of this compound on cancer cell lines is not well-documented. While it is a constituent of some plants with reported anticancer activities, its specific contribution to inhibiting cell proliferation has not been elucidated. In silico docking studies have suggested that this compound can interact with proteins relevant to disease pathways, but these computational findings require validation through in vitro cell proliferation assays.

Antimicrobial Activity

The antimicrobial properties of this compound are the most documented of its biological activities. Studies have shown its efficacy against both bacteria and fungi.

This compound has demonstrated notable antibacterial activity against the Gram-positive bacterium Enterococcus faecalis, with a reported Minimum Inhibitory Concentration (MIC) of 18.7 µg/mL. It has also shown inhibitory activity against Bacillus cereus. In terms of antifungal properties, this compound has been found to inhibit the germination of conidia from certain parasitic fungi.

Antimicrobial Activity of this compound

| Organism | Type | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Enterococcus faecalis | Gram-positive Bacteria | Inhibitory | 18.7 | nih.gov |

| Bacillus cereus | Gram-positive Bacteria | Inhibitory | Not specified | researchgate.net |

| Parasitic Fungus | Fungus | Inhibition of conidia germination | Not specified | nih.gov |

Antibacterial Activity (e.g., against E. faecalis)

Enterococcus faecalis is a gram-positive bacterium known for its resilience and association with persistent infections. Research into the antibacterial effects of compounds structurally related to this compound, such as Xanthorrhizol and Xanthohumol (B1683332), has shown promising results.

A study investigating the antibacterial properties of Xanthorrhizol demonstrated its efficacy against E. faecalis. The minimum inhibitory concentrations (MICs) were determined to be 0.062 μg/ml, indicating significant antibacterial action. nih.gov Another study reported that Xanthohumol exhibited antibacterial activity against E. faecalis with a Minimum Inhibitory Concentration (MIC) of 7.5 mg/L. upol.cz

| Compound | Bacterium | MIC | Reference |

| Xanthorrhizol | Enterococcus faecalis | 0.062 µg/mL | nih.gov |

| Xanthohumol | Enterococcus faecalis | 7.5 mg/L | upol.cz |

Antifungal Activity

The antifungal potential of prenylflavonoids has been an area of active research. Studies on Xanthorrhizol and Xanthohumol suggest that this compound may also possess antifungal properties.

Xanthorrhizol has been shown to be effective against various Candida species. The MIC values for Xanthorrhizol against different Candida species are presented in the table below. core.ac.uknih.gov For instance, the MIC for Candida albicans ranged from 1.0 to 15.0 mg/L. core.ac.uknih.gov

Xanthohumol has also demonstrated activity against several human pathogenic fungi. It was particularly effective against Trichophyton mentagrophytes and Trichophyton rubrum, with a reported MIC of 6.25 μg/mL, which was more potent than the control, griseofulvin. mdpi.com It also inhibited the growth of Mucor rouxianus with an MIC of 50 μg/mL. mdpi.com However, Candida albicans and Fusarium oxysporum were not sensitive to Xanthohumol at concentrations up to 200 μg/mL. mdpi.com

| Compound | Fungal Species | MIC | Reference |

| Xanthorrhizol | Candida albicans | 1.0-15.0 mg/L | core.ac.uknih.gov |

| Xanthorrhizol | Candida glabrata | 1.0-10 mg/L | core.ac.uknih.gov |

| Xanthorrhizol | Candida guilliermondii | 2.0-8.0 mg/L | core.ac.uknih.gov |

| Xanthorrhizol | Candida krusei | 2.5-7.5 mg/L | core.ac.uknih.gov |

| Xanthorrhizol | Candida parapsilosis | 2.5-25 mg/L | core.ac.uknih.gov |

| Xanthorrhizol | Candida tropicalis | 2.0-8.0 mg/L | core.ac.uknih.gov |

| Xanthohumol | Trichophyton mentagrophytes | 6.25 µg/mL | mdpi.com |

| Xanthohumol | Trichophyton rubrum | 6.25 µg/mL | mdpi.com |

| Xanthohumol | Mucor rouxianus | 50 µg/mL | mdpi.com |

| Xanthohumol | Candida albicans | >200 µg/mL | mdpi.com |

| Xanthohumol | Fusarium oxysporum | >200 µg/mL | mdpi.com |

Other Reported Biological Activities (e.g., Hepatoprotective, Neuroprotective, Enzyme Inhibition)

Beyond antimicrobial effects, related compounds to this compound have been investigated for a range of other biological activities, including the protection of the liver and nervous system, and the inhibition of key enzymes.

Hepatoprotective Activity:

Xanthohumol has been studied for its potential to protect the liver from damage. Research has shown that Xanthohumol can inhibit several key pathological factors in the activation of hepatic stellate cells, which are central to the development of liver fibrosis. nih.gov In preclinical models, Xanthohumol has been found to ameliorate toxin-induced liver inflammation and fibrosis. e-century.us It has also been shown to protect against acetaminophen-induced hepatotoxicity by activating the Nrf2 antioxidant pathway. nih.gov

Neuroprotective Activity:

The neuroprotective effects of compounds similar to this compound have also been explored. Xanthorrhizol has demonstrated neuroprotective effects against glutamate-induced neurotoxicity in hippocampal neurons by reducing the generation of reactive oxygen species (ROS). researchgate.netnih.gov It has also been shown to inhibit lipid peroxidation in rat brain homogenates. researchgate.netnih.gov Xanthohumol has been found to protect against neuronal excitotoxicity and mitochondrial dysfunction in preclinical models of Alzheimer's disease. nih.govmdpi.com It has also shown neuroprotective activity in experimental models of ischemic stroke. nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibitors of this enzyme are used in the treatment of Alzheimer's disease. While direct data on this compound is unavailable, the potential for related compounds to inhibit AChE has been considered within the broader class of flavonoids. The general neuroprotective effects of compounds like Xanthohumol suggest that they may interact with pathways relevant to neurodegenerative diseases, although specific AChE inhibition data for this compound or its closest analogs is not currently available in the reviewed literature.

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibitors are used to treat conditions like gout. The inhibitory effects of various flavonoids on xanthine oxidase have been documented. While specific IC50 values for this compound are not available, studies on other phenolic compounds provide a basis for potential activity. For example, certain flavonoids have shown potent XO inhibitory activity with IC50 values in the micromolar range. nih.gov

| Compound Class | Enzyme | Activity | Reference |

| Flavonoids | Xanthine Oxidase | Potent Inhibition (IC50 in µM range) | nih.gov |

Molecular and Cellular Mechanisms of Action

The biological activities of prenylflavonoids like this compound are underpinned by their interactions with various molecular and cellular pathways.

Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For compounds related to this compound, several molecular targets have been identified.

Xanthohumol has been shown to have a wide range of molecular targets, contributing to its diverse biological effects, including anti-inflammatory, antioxidant, and anticancer activities. nih.govmdpi.comresearchgate.net Its anticancer effects are mediated through the regulation of multiple signaling pathways involving kinases, inflammatory cytokines, and transcription factors. ui.ac.idresearchgate.net

Xanthorrhizol has also been found to target various molecules and pathways. A computational target fishing approach predicted 20 potential targets for Xanthorrhizol, many of which are involved in metabolic processes and carcinogenesis. nih.gov In vitro and in vivo studies have shown that Xanthorrhizol's anticancer activity involves the modulation of kinases, cytokines, and apoptosis-related proteins. ui.ac.idresearchgate.net

Xanthoangelol has been identified as an inhibitor of monoamine oxidases (MAO) and a potent inhibitor of dopamine (B1211576) β-hydroxylase (DBH). selleckchem.comnih.gov It also has been shown to target the cell membrane of Gram-positive bacteria. nih.gov

In Vitro and Preclinical Research on this compound's Modulation of Signaling Pathways Remains Undocumented in Publicly Available Scientific Literature

Despite extensive searches of peer-reviewed scientific databases and scholarly articles, no specific in vitro or preclinical data detailing the modulation of signaling pathways by the chemical compound this compound are currently available.

The user's request for a detailed article on the "," with a specific focus on "8.6.2. Signaling Pathway Modulation," could not be fulfilled. The instructions to generate "thorough, informative, and scientifically accurate content" and to "strictly adhere to the provided outline" cannot be met due to the absence of primary research or review articles on this particular topic for this compound.

While research exists for structurally related compounds, such as Xanthohumol, the user's explicit instruction to "focus solely on the chemical Compound ‘this compound’" and to "not introduce any information, examples, or discussions that fall outside the explicit scope" prevents the inclusion of data from these related molecules. Attributing the biological activities of one compound to another, even if structurally similar, would be scientifically inaccurate and speculative.

Therefore, no data tables or detailed research findings on the signaling pathway modulation of this compound can be provided at this time. It is crucial to rely only on published, peer-reviewed data to maintain scientific accuracy, and such data for this compound is not present in the accessible scientific literature.

Xanthoarnol in Drug Discovery and Lead Optimization

Hit-to-Lead Process

The hit-to-lead (H2L) process is a crucial phase in early drug discovery that aims to validate initial "hits"—compounds showing desired biological activity from screening campaigns—and transform them into more promising "lead" series. oncodesign-services.comnih.gov This stage involves a multidisciplinary approach, integrating chemistry, biosciences, and computational modeling to assess and refine the initial findings. sygnaturediscovery.com

For a compound like Xanthoarnol, the H2L process would commence after its initial identification as a hit, for instance, in a high-throughput screening (HTS) campaign. oncodesign-services.com The primary objectives are to confirm the structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity, and to evaluate its drug-like properties. oncodesign-services.comsygnaturediscovery.com

Key activities in the hit-to-lead phase for a compound series derived from this compound would include:

Hit Confirmation and Characterization: Initial hits are re-tested to confirm their activity and rule out false positives. Techniques like surface plasmon resonance (SPR) can provide detailed kinetic data on the interaction between the compound and its biological target. nih.gov

SAR Exploration: Medicinal chemists synthesize a small library of analogs based on the this compound scaffold to understand which parts of the molecule are essential for its activity. This helps in identifying the pharmacophore—the key structural features responsible for the biological effect.

Early ADMET Profiling: Preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are conducted to assess the compound's potential for further development. sygnaturediscovery.comuniroma1.it This helps in identifying potential liabilities early on.

Selection of Lead Series: Based on the combined data from SAR and ADMET studies, a few promising series of compounds are selected for the more resource-intensive lead optimization phase. oncodesign-services.com The goal is to have multiple backup series to mitigate the high attrition rates in drug development. oncodesign-services.com

An accelerated H2L process can typically take 6-9 months, with the aim of selecting validated and drug-like series for the subsequent lead optimization phase. oncodesign-services.com

Lead Optimization Strategies

Lead optimization is the process of refining the chemical structure of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties, transforming them into preclinical candidates. zeclinics.comvichemchemie.com This is a multi-parameter optimization process where improvements in one property, such as potency, should not compromise another, like metabolic stability. sygnaturediscovery.comvichemchemie.com

Structure-Based Drug Design

Structure-Based Drug Design (SBDD) is a powerful strategy used when the three-dimensional structure of the biological target is known. gardp.orgdrugdiscoverynews.com This approach allows for the rational design of molecules that can bind to the target with high affinity and specificity. drugdiscoverynews.com

The SBDD process for a this compound-derived lead would involve:

Target Structure Determination: Obtaining the 3D structure of the target protein, for example, through X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. drugdiscoverynews.comstructure-based-drug-design-summit.com

Binding Site Analysis: Identifying and characterizing the binding site of the target protein where this compound or its analogs would interact. gardp.org

Molecular Docking: Using computational tools to predict the binding conformation and affinity of designed molecules within the target's active site. gardp.org This helps in prioritizing which compounds to synthesize.

Iterative Design and Synthesis: Based on the docking results, medicinal chemists synthesize new analogs with modifications predicted to enhance binding. These are then tested experimentally, and the results feed back into the design cycle. gardp.orgdrugdiscoverynews.com

SBDD can significantly accelerate the lead optimization process by providing a molecular-level understanding of the drug-target interaction. researchgate.net

Ligand-Based Drug Design

In the absence of a known 3D structure of the target, Ligand-Based Drug Design (LBDD) becomes the strategy of choice. gardp.orgnih.gov LBDD relies on the knowledge of other molecules that bind to the biological target of interest. biosolveit.de

For this compound, LBDD would involve:

Pharmacophore Modeling: Identifying the common structural features and their spatial arrangement that are essential for the biological activity of a series of active this compound analogs.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of newly designed molecules. mdpi.com

Analog Design and Synthesis: Creating and testing new compounds based on the pharmacophore model and QSAR predictions to improve potency and other properties.